molecular formula C39H29N5O8-4 B1238261 2,2',2'',2'''-{[4'-(9-Anthryl)-2,2':6',2''-terpyridine-6,6''-diyl]bis(methylenenitrilo)}tetraacetate

2,2',2'',2'''-{[4'-(9-Anthryl)-2,2':6',2''-terpyridine-6,6''-diyl]bis(methylenenitrilo)}tetraacetate

Cat. No. B1238261
M. Wt: 695.7 g/mol
InChI Key: OOFLZRMKTMLSMH-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Atta(4-) is a tetracarboxylic acid anion. It is a conjugate base of a H4atta.

Scientific Research Applications

Luminescence and Bioaffinity Assays

Research on heteroaromatic complexing agents, including derivatives of 2,2',2'',2'''-{[4'-(9-anthryl)-2,2':6',2''-terpyridine-6,6''-diyl]bis(methylenenitrilo)}tetraacetate, has shown their application in time-resolved luminescence-based bioaffinity assays. These compounds, due to their luminescence properties, are suitable for use in labels for these assays (Mukkala et al., 1992).

Solution Structures of Europium(III) Chelates

The study of solution structures of Europium(III) chelates, including those with 2,2',2'',2'''-{[aryl]bis(methylenenitrilo}tetrakis(acetic acid) complexes, revealed variations in excitation spectra based on the ligand's denticity and nitrogen atoms coordination. This research provides valuable insights into the structural and photophysical properties of these compounds (Latva et al., 1998).

Phosphorescence Probes for Singlet Oxygen

A particular derivative of this compound, designed as ATTA-Eu3+, has been synthesized and used as a highly sensitive and selective time-resolved phosphorescence probe for singlet oxygen. This probe demonstrates significant luminescence quantum yield increase and long phosphorescence lifetime, making it an excellent candidate for detecting reactive oxygen species (Song et al., 2005).

Luminescence Imaging of Nitric Oxide in Neuron Cells

Another application includes the synthesis of a europium(III) complex derivative used as a luminescent probe for time-resolved luminescence detection of nitric oxide in neuron cells. This complex shows enhanced luminescence upon reacting with nitric oxide, demonstrating its potential in biological imaging and sensing applications (Liu et al., 2012).

Luminescence Properties with Polyacid Derivatives

Research into lanthanide(III) chelates with polyacid derivatives of thienyl-substituted terpyridine analogues, including a derivative of 2,2',2'',2'''-{[terpyridine-6,6''-diyl]bis(methylenenitrilo)}tetraacetate, revealed strong luminescence properties. These findings are significant for developing new luminescent materials and markers in various analytical applications (Yuan et al., 2004).

properties

Product Name

2,2',2'',2'''-{[4'-(9-Anthryl)-2,2':6',2''-terpyridine-6,6''-diyl]bis(methylenenitrilo)}tetraacetate

Molecular Formula

C39H29N5O8-4

Molecular Weight

695.7 g/mol

IUPAC Name

2-[[6-[4-anthracen-9-yl-6-[6-[[bis(carboxylatomethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxylatomethyl)amino]acetate

InChI

InChI=1S/C39H33N5O8/c45-35(46)20-43(21-36(47)48)18-27-9-5-13-31(40-27)33-16-26(39-29-11-3-1-7-24(29)15-25-8-2-4-12-30(25)39)17-34(42-33)32-14-6-10-28(41-32)19-44(22-37(49)50)23-38(51)52/h1-17H,18-23H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)/p-4

InChI Key

OOFLZRMKTMLSMH-UHFFFAOYSA-J

SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC(=NC(=C4)C5=CC=CC(=N5)CN(CC(=O)[O-])CC(=O)[O-])C6=CC=CC(=N6)CN(CC(=O)[O-])CC(=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC(=NC(=C4)C5=CC=CC(=N5)CN(CC(=O)[O-])CC(=O)[O-])C6=CC=CC(=N6)CN(CC(=O)[O-])CC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2',2'',2'''-{[4'-(9-Anthryl)-2,2':6',2''-terpyridine-6,6''-diyl]bis(methylenenitrilo)}tetraacetate
Reactant of Route 2
Reactant of Route 2
2,2',2'',2'''-{[4'-(9-Anthryl)-2,2':6',2''-terpyridine-6,6''-diyl]bis(methylenenitrilo)}tetraacetate
Reactant of Route 3
Reactant of Route 3
2,2',2'',2'''-{[4'-(9-Anthryl)-2,2':6',2''-terpyridine-6,6''-diyl]bis(methylenenitrilo)}tetraacetate
Reactant of Route 4
Reactant of Route 4
2,2',2'',2'''-{[4'-(9-Anthryl)-2,2':6',2''-terpyridine-6,6''-diyl]bis(methylenenitrilo)}tetraacetate
Reactant of Route 5
Reactant of Route 5
2,2',2'',2'''-{[4'-(9-Anthryl)-2,2':6',2''-terpyridine-6,6''-diyl]bis(methylenenitrilo)}tetraacetate
Reactant of Route 6
Reactant of Route 6
2,2',2'',2'''-{[4'-(9-Anthryl)-2,2':6',2''-terpyridine-6,6''-diyl]bis(methylenenitrilo)}tetraacetate

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